6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-10-9-17-14-19(12-11-16(17)13-18)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,19,24H,11-12,14-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOIAKNWGSQRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as Fmoc-Tetrahydronaphthalene Carboxylic Acid) is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a tetrahydronaphthalene moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential applications in drug design and synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H27NO4
- Molecular Weight : 441.53 g/mol
- CAS Number : 2349890-61-3
- Structure : The compound features a carboxylic acid functional group attached to a tetrahydronaphthalene backbone, which is further modified by an Fmoc group.
Pharmacological Properties
Research has indicated that compounds similar to Fmoc-Tetrahydronaphthalene Carboxylic Acid exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The structural similarity to known anticancer agents allows for the hypothesis that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives of tetrahydronaphthalene have shown effectiveness against bacterial strains, suggesting that Fmoc-Tetrahydronaphthalene Carboxylic Acid might possess antimicrobial activity. Further investigations are required to elucidate the specific mechanisms involved.
- Neuroprotective Effects : There is emerging evidence that compounds containing tetrahydronaphthalene structures may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
The biological activity of Fmoc-Tetrahydronaphthalene Carboxylic Acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and survival.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cell lines; results showed significant inhibition of cell viability at high concentrations. |
| Study 2 | Evaluated the antimicrobial efficacy against Staphylococcus aureus; demonstrated notable inhibition zones compared to control groups. |
| Study 3 | Assessed neuroprotective effects in vitro; indicated a reduction in oxidative stress markers in neuronal cells treated with the compound. |
Q & A
Basic Research Question
Q1: What are the optimal synthetic routes and protecting group strategies for synthesizing 6-(Fmoc-amino)-tetrahydronaphthalene-2-carboxylic acid derivatives?
Methodological Answer:
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) as a temporary protecting group for amines, leveraging its stability under basic conditions and ease of removal via piperidine (20% v/v in DMF). Key steps include:
- Solid-phase peptide synthesis (SPPS): Use NovaSyn TGR resin for anchoring, with coupling reagents like HBTU/DIPEA in DCM/DMF (1:1) .
- Selective deprotection: Maintain Fmoc integrity during side-chain modifications by avoiding prolonged exposure to acidic conditions (e.g., TFA) until final cleavage .
- Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity, confirmed by MALDI-TOF MS .
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagent | HBTU/DIPEA | |
| Deprotection Agent | 20% Piperidine in DMF | |
| Purification Method | RP-HPLC (C18, TFA/acetonitrile) |
Basic Research Question
Q2: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₂₆N₂O₄: 430.19 g/mol) .
- HPLC Purity: Use a 254 nm UV detector; retention time consistency across batches ensures reproducibility .
Advanced Research Question
Q3: What crystallographic challenges arise during X-ray diffraction analysis of Fmoc-protected tetrahydronaphthalene derivatives, and how are they resolved?
Methodological Answer:
- Crystal Growth: Slow vapor diffusion (ethyl acetate/hexane) at 4°C improves crystal quality. Fmoc groups often induce steric hindrance, requiring iterative SHELXL refinement .
- Disorder Handling: Use PART and ISOR commands in SHELX to model disordered tetrahydronaphthalene rings .
- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption effects from heavy atoms (e.g., bromine substituents) .
Table 2: Crystallographic Refinement Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Refinement Software | SHELXL-2018 | |
| Disorder Resolution | PART/ISOR Commands | |
| Radiation Source | Synchrotron (λ = 0.7 Å) |
Advanced Research Question
Q4: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with AMBER force fields. Parameterize Fmoc groups using GAFF2 and RESP charges .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns. Analyze hydrogen bonds (e.g., between carboxylic acid and catalytic lysine residues) .
- Free Energy Calculations: MM-PBSA estimates binding affinity (ΔG), prioritizing derivatives with ΔG < −8 kcal/mol .
Advanced Research Question
Q5: What are the implications of the compound’s stereochemistry and conformation on its biological activity?
Methodological Answer:
- Stereochemical Analysis: Circular Dichroism (CD) spectra (190–250 nm) distinguish enantiomers. Compare experimental CD with DFT-calculated spectra (B3LYP/6-31G*) .
- Conformational Studies: NOESY NMR identifies key spatial proximities (e.g., Fmoc-to-naphthalene interactions) influencing receptor binding .
- Biological Assays: Test enantiomers against target enzymes (e.g., proteases) to correlate stereochemistry with IC₅₀ values .
Advanced Research Question
Q6: How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
- Thermal Stability: TGA analysis (10°C/min under N₂) shows decomposition >200°C. Store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability: Monitor via HPLC: Fmoc cleavage accelerates at pH > 8.0 (e.g., 50% degradation in 24 hours at pH 9.0) .
- Compatibility with Solvents: Avoid DCM/water biphasic systems; prefer anhydrous DMF for prolonged stability .
Table 3: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 7.4 (RT, 7 days) | <5% Degradation | |
| pH 9.0 (RT, 24 hours) | 50% Degradation | |
| −20°C (dark, 6 months) | No detectable decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
